Cefmetazole Lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWIXGITSXCYTK-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cefmetazole Lactone: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmetazole (B193816) lactone is a significant degradation product of the second-generation cephalosporin (B10832234) antibiotic, cefmetazole. As an impurity, its presence can impact the quality, safety, and efficacy of cefmetazole-containing pharmaceutical products. A thorough understanding of its chemical structure, physicochemical properties, and analytical determination is therefore crucial for researchers, quality control analysts, and professionals involved in the development and manufacturing of cefmetazole. This technical guide provides a comprehensive overview of cefmetazole lactone, including its formation, properties, and the methodologies for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

This compound is formed through the intramolecular cyclization of cefmetazole, resulting in a lactone ring structure. This transformation significantly alters the molecule's chemical and physical characteristics.

Chemical Structure:

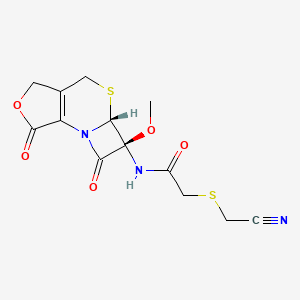

The definitive chemical structure of this compound is presented below. This structure was rendered from its corresponding MOL file.

Cefmetazole Lactone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmetazole (B193816), a second-generation cephalosporin, is susceptible to degradation, leading to the formation of various products, including a lactone derivative. This intramolecular cyclization reaction is a critical aspect of Cefmetazole's stability profile, particularly in aqueous solutions and under acidic conditions. Understanding the mechanism of lactone formation is paramount for the development of stable formulations and for ensuring the safety and efficacy of Cefmetazole-based therapeutics. This technical guide provides an in-depth analysis of the Cefmetazole lactone formation mechanism, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways through chemical diagrams.

Introduction to Cefmetazole and its Degradation

Cefmetazole is a broad-spectrum cephamycin antibiotic used in the treatment of various bacterial infections.[1] Like other β-lactam antibiotics, the structural integrity of Cefmetazole is crucial for its antibacterial activity, which relies on the inhibition of bacterial cell wall synthesis.[1] However, the cephem nucleus is inherently reactive and susceptible to degradation under various conditions, including exposure to heat, moisture, light, and non-neutral pH.[2] One of the significant degradation pathways for some cephalosporins is the formation of a lactone.[3][4] This occurs through an intramolecular esterification reaction, leading to a loss of therapeutic activity.

The Chemical Structure of Cefmetazole and its Lactone

To comprehend the lactone formation mechanism, it is essential to first understand the chemical structures of Cefmetazole and its resulting lactone.

Cefmetazole

Cefmetazole, with the chemical formula C₁₅H₁₇N₇O₅S₃, possesses a 7-methoxy group on the cephem nucleus, which contributes to its stability against β-lactamases.[5][6][7][8] The side chains at the C-3 and C-7 positions are critical determinants of its antibacterial spectrum and pharmacokinetic properties.

Caption: Chemical structure of Cefmetazole.

This compound

The formation of the lactone involves an intramolecular cyclization, resulting in a new ring structure. The precise structure of the this compound has been identified through spectroscopic techniques.

Caption: Proposed structure of this compound.

Mechanism of Lactone Formation

The formation of the this compound is primarily an acid-catalyzed intramolecular cyclization. The proposed mechanism, based on the degradation pathways of similar cephalosporins, involves the following key steps.[3][4][9]

Caption: Proposed mechanism of this compound formation.

-

Protonation of the β-lactam Carbonyl: Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Intramolecular Nucleophilic Attack: The carboxylic acid group at the C-4 position of the dihydrothiazine ring acts as an internal nucleophile. The lone pair of electrons on the hydroxyl oxygen of the carboxyl group attacks the activated β-lactam carbonyl carbon.

-

Formation of a Tetrahedral Intermediate: This intramolecular attack leads to the formation of a transient tetrahedral intermediate.

-

Opening of the β-lactam Ring: The highly strained four-membered β-lactam ring opens, driven by the formation of a more stable five- or six-membered lactone ring.

-

Lactone Formation: Subsequent deprotonation results in the formation of the stable this compound.

Quantitative Data on Cefmetazole Degradation

While specific kinetic data for this compound formation is not extensively available in the public domain, studies on the degradation of Cefmetazole and other cephalosporins provide valuable insights into the reaction kinetics. The degradation of Cefmetazole sodium has been shown to follow first-order kinetics under various temperature and illumination conditions.[2] The degradation rate is influenced by factors such as pH, temperature, and ionic strength.[2]

| Parameter | Condition | Observation | Reference |

| Kinetics | Varying Temperature & Illumination | Follows first-order kinetics | [2] |

| pH Stability | pH 5-9 | Relatively stable | [2] |

| Temperature | Increased Temperature | Increased degradation rate | [2] |

| Ionic Strength | Increased Ionic Strength | Increased degradation rate | [2] |

| Acidic pH | pH 1.0 (for other cephalosporins) | Half-life of ~25 hours at 35°C | [3] |

Table 1: Summary of Quantitative Data on Cephalosporin Degradation

Experimental Protocols

The study of this compound formation typically involves forced degradation studies followed by analysis using chromatographic and spectroscopic techniques.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: General workflow for forced degradation studies.

Protocol for Acid-Induced Degradation:

-

Sample Preparation: Prepare a stock solution of Cefmetazole sodium in water at a concentration of approximately 1 mg/mL.

-

Acid Treatment: To a specific volume of the Cefmetazole solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples can be taken at various time points to monitor the degradation progress.

-

Neutralization: After incubation, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Analyze the sample immediately using a suitable analytical method like HPLC.

Analytical Methods

HPLC is a primary technique for separating and quantifying Cefmetazole and its degradation products. A stability-indicating HPLC method should be developed and validated.

Typical HPLC Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30°C) |

Table 2: General HPLC Parameters for Cephalosporin Analysis

LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.[10][11] It provides molecular weight and fragmentation data, which are crucial for confirming the structure of the this compound and other degradants.[10][11]

NMR spectroscopy is invaluable for the definitive structural confirmation of isolated degradation products.[12] Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information to unequivocally identify the lactone structure.[12][13]

Conclusion

The formation of a lactone is a significant degradation pathway for Cefmetazole, particularly under acidic conditions. The mechanism involves an intramolecular nucleophilic attack of the C-4 carboxyl group on the protonated β-lactam ring. While specific kinetic data for this compound formation is limited, the degradation generally follows first-order kinetics and is influenced by pH, temperature, and ionic strength. A thorough understanding of this degradation pathway, facilitated by forced degradation studies and advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, is critical for the development of stable Cefmetazole formulations and for ensuring patient safety. Further research to quantify the kinetics of Cefmetazole lactonization would be beneficial for predicting its stability under various storage and administration conditions.

References

- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 [pubmed.ncbi.nlm.nih.gov]

- 5. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]

- 7. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]

The Biological Inactivity of Cefmetazole Lactone: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the biological activity of Cefmetazole (B193816) Lactone, a primary degradation product of the cephamycin antibiotic, Cefmetazole. Intended for researchers, scientists, and drug development professionals, this document clarifies the role of Cefmetazole Lactone as an inactive impurity and provides a comprehensive overview of the biological activity of its parent compound, Cefmetazole.

Executive Summary

This compound is a degradation product formed from the hydrolysis of the β-lactam ring of Cefmetazole. Extensive review of the scientific literature indicates that this compound is biologically inactive as an antibacterial agent. Its primary relevance in the pharmaceutical industry is as an impurity reference standard for monitoring the stability and quality of Cefmetazole sodium formulations. This guide will detail the known information regarding this compound, in the context of the significant antibacterial activity of its parent compound, Cefmetazole.

The Formation and Role of this compound

Cefmetazole, like other β-lactam antibiotics, is susceptible to degradation under various conditions, including heat, light, and acidic or alkaline environments. The hydrolysis of the β-lactam ring in Cefmetazole leads to the formation of this compound. This structural change is critical, as the integrity of the β-lactam ring is essential for the antibacterial activity of this class of drugs.

A patented method for the preparation of high-purity this compound highlights its intended use as an impurity reference substance.[1] This allows for the accurate quantification of Cefmetazole degradation in pharmaceutical products, ensuring their quality and efficacy.

Biological Activity of the Parent Compound: Cefmetazole

While this compound is inactive, its parent compound, Cefmetazole, is a potent second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity.

Mechanism of Action

The bactericidal activity of Cefmetazole results from the inhibition of bacterial cell wall synthesis.[2][3][4][5][6] Like other β-lactam antibiotics, Cefmetazole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3][4][6] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] By inhibiting these enzymes, Cefmetazole disrupts the structural integrity of the cell wall, leading to cell lysis and death.[3][5][6]

Antibacterial Spectrum

Cefmetazole exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms.[2][7] It is particularly noted for its stability against a variety of β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics.[8][9][10]

Table 1: Antibacterial Spectrum of Cefmetazole

| Bacterial Group | Activity Level | Representative Organisms |

| Gram-Positive Aerobes | Active | Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, Streptococcus pyogenes[8] |

| Gram-Negative Aerobes | Active | Escherichia coli, Klebsiella spp., Proteus mirabilis, Haemophilus influenzae, Neisseria spp.[8] |

| Anaerobes | Active | Bacteroides fragilis group, Clostridium spp., Peptostreptococcus spp.[7][8] |

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for Cefmetazole against various bacterial species. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 2: Representative MIC Values for Cefmetazole

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.12 - >128 | 2.0 | 8.0 |

| Klebsiella pneumoniae | ≤0.12 - >128 | 1.0 | 4.0 |

| Proteus mirabilis | ≤0.12 - 32 | 1.0 | 4.0 |

| Staphylococcus aureus (MSSA) | 0.25 - 8.0 | 2.0 | 4.0 |

| Bacteroides fragilis | 0.25 - >128 | 8.0 | 32.0 |

Data compiled from multiple sources. Actual MICs can vary by strain.

Experimental Protocols

As there are no established protocols for assessing the biological activity of the inactive this compound, this section details a standard method for determining the antibacterial efficacy of its parent compound, Cefmetazole.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Objective: To determine the lowest concentration of Cefmetazole that inhibits the visible growth of a bacterial isolate.

Materials:

-

Cefmetazole powder

-

Appropriate solvent (e.g., sterile distilled water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Cefmetazole Stock Solution: Prepare a stock solution of Cefmetazole at a known concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the Cefmetazole stock solution in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Cefmetazole at which there is no visible growth of the organism.

Signaling Pathways

There is no evidence to suggest that this compound interacts with or modulates any cellular signaling pathways. Research into signaling pathways related to Cefmetazole has focused on its synergistic effects with other compounds in the context of an inflammatory response. For example, a study on the combined use of Reduning and Cefmetazole sodium in treating severe pneumonia identified the involvement of the Aryl hydrocarbon Receptor (AhR)-Src-STAT3 signaling pathway.[11][12] This pathway is associated with the modulation of inflammatory responses and is not a direct target of Cefmetazole itself, but rather is influenced by the combined therapeutic effect.

Conclusion

The available scientific evidence strongly indicates that this compound is a biologically inactive degradation product of Cefmetazole. Its primary significance is as a chemical standard for quality control in the pharmaceutical manufacturing of its parent drug. All biological and antimicrobial activity is attributed to the intact Cefmetazole molecule, which functions by inhibiting bacterial cell wall synthesis. Researchers and drug development professionals should therefore focus their biological investigations on Cefmetazole and consider this compound as an indicator of product stability and purity.

References

- 1. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of cefmetazole compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefmetazole | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. Cefmetazole (Zefazone) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 6. What is Cefmetazole Sodium used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of cefmetazole alone and in combination with fosfomycin against methicillin- and cephem-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synergistic Reduning and cefmetazole sodium treatment of severe pneumonia is mediated by the AhR-Src-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefmetazole Lactone (CAS Number: 70993-70-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmetazole (B193816) Lactone (CAS: 70993-70-3) is a significant degradation product and process impurity of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. As a cephamycin antibiotic, Cefmetazole is recognized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic species. The presence of impurities such as Cefmetazole Lactone is a critical quality attribute for Cefmetazole drug products, necessitating a thorough understanding of its formation, characterization, and potential biological impact. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methodologies for detection and quantification, and available information on its biological activity. This document is intended to be a valuable resource for professionals involved in the research, development, and quality control of Cefmetazole and related compounds.

Chemical and Physical Properties

This compound is a derivative of Cefmetazole formed through an intramolecular cyclization reaction. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (5aR-cis)-2-[(Cyanomethyl)thio]-N-(1,4,5a,6-tetrahydro-6-methoxy-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1][2]thiazin-6-yl)-acetamide | [3][4] |

| CAS Number | 70993-70-3 | [3][4] |

| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | [4] |

| Molecular Weight | 355.39 g/mol | [4] |

| Appearance | Off-White to Light Yellow Solid | Vendor Data |

| Melting Point | >81°C (decomposes) | Vendor Data |

| Solubility | DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane | [4] |

| Storage | 2-8°C, protected from air and light | [4] |

Synthesis and Formation Pathway

This compound is primarily formed from the degradation of Cefmetazole. The formation is understood to be an intramolecular cyclization, a common degradation pathway for cephalosporins, particularly under certain conditions such as heat and acidic or basic environments.

A patented method for the preparation of high-purity this compound involves the controlled degradation of Cefmetazole sodium.

Experimental Protocol: Synthesis of this compound

Objective: To prepare high-purity this compound from Cefmetazole sodium.

Materials:

-

Cefmetazole sodium

-

Purified water

-

Ethyl acetate (B1210297)

-

Acetic acid

-

5% Sodium chloride aqueous solution

-

20% Ammonia (B1221849) water

-

Anhydrous sodium sulfate (B86663)

-

Activated carbon

Procedure:

-

A mixture of Cefmetazole sodium is heated at a temperature between 40-100°C for 1-80 hours to induce degradation.

-

The reaction mixture is cooled to room temperature.

-

200 mL of ethyl acetate and 200 mL of purified water are added to a 1000 mL four-neck flask, and the mixture is stirred until the solids are completely dissolved.

-

Acetic acid is added dropwise to adjust the pH to 4-5. The layers are separated.

-

The aqueous phase is extracted with 50 mL of ethyl acetate.

-

The ethyl acetate phases are combined, and 200 mL of 5% sodium chloride aqueous solution is added.

-

20% ammonia water is added dropwise to adjust the pH to 6-7. The layers are separated.

-

100 mL of 5% sodium chloride aqueous solution is added to the ethyl acetate phase, and the pH is adjusted to 4-5 with acetic acid. The layers are separated.

-

30.0 g of anhydrous sodium sulfate and 1.0 g of activated carbon are added to the ethyl acetate phase. The mixture is stirred for 30 minutes for decolorization and drying.

-

The mixture is filtered, and the filtrate is evaporated to dryness to obtain this compound.

Expected Yield: This method is reported to yield this compound with a purity of greater than 98%.

Analytical Methods

The detection and quantification of this compound as an impurity in Cefmetazole is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and official method.

Experimental Protocol: HPLC Analysis of Cefmetazole and this compound (USP Monograph)

Objective: To separate and quantify Cefmetazole and this compound.

Chromatographic Conditions:

| Parameter | Specification |

| Column | L1 packing, 4.6-mm x 25-cm |

| Mobile Phase | Dissolve 5.75 g of monobasic ammonium (B1175870) phosphate (B84403) in 700 mL of water, add 3.2 mL of a 40% solution of tetrabutylammonium (B224687) hydroxide (B78521), 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust with phosphoric acid to a pH of 4.5 ± 0.1. Filter and degas. |

| Flow Rate | About 2 mL per minute |

| Detector | UV at 214 nm |

| Injection Volume | About 10 µL |

System Suitability:

-

Resolution: The resolution, R, between the Cefmetazole and this compound peaks is not less than 3.0.

Procedure:

-

Resolution Solution Preparation: Prepare a solution of USP Cefmetazole RS in 0.01 N sodium hydroxide containing about 1 mg/mL. Heat at 95°C for 10 minutes. This solution will contain both Cefmetazole and this compound.

-

Inject the resolution solution into the chromatograph and record the peak responses to verify system suitability.

-

Prepare standard and sample solutions of Cefmetazole as per the USP monograph.

-

Inject the standard and sample solutions and measure the peak areas for Cefmetazole and any impurities, including this compound.

Spectroscopic Data

Detailed public domain spectral data for this compound is limited. The following are typical spectroscopic characteristics expected for this class of compounds.

Mass Spectrometry: The fragmentation of β-lactam antibiotics often involves the cleavage of the β-lactam ring. For this compound, mass spectrometry would be a key tool for identification, with expected fragmentation patterns involving losses of side chains and cleavage of the fused ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the methoxy (B1213986) group, the protons of the bicyclic core, and the protons of the N-acetyl and S-cyanomethyl side chains.

-

¹³C NMR: Signals corresponding to the carbonyls of the β-lactam and the lactone, the carbons of the aromatic and heterocyclic rings, the methoxy carbon, and the carbons of the side chains would be expected.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would be expected for the C=O stretching of the β-lactam ring (typically around 1760 cm⁻¹), the C=O stretching of the lactone (around 1770 cm⁻¹ for a γ-lactone), and N-H stretching of the amide.

Biological Activity and Toxicology

As this compound is an impurity, its biological activity and toxicity are of significant interest in drug safety assessment.

Antimicrobial Activity

The parent drug, Cefmetazole, is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including anaerobes.[1][5][6][7][8] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[9] The formation of the lactone ring involves the opening of the crucial β-lactam ring, which is essential for the antibacterial activity of this class of antibiotics. Therefore, it is highly probable that This compound does not possess significant antibacterial activity .[10]

Toxicology

There is a lack of publicly available studies directly investigating the toxicity of this compound. However, studies on other cephalosporin lactone impurities can provide some insight. For instance, a study on the genotoxicity of cefuroxime (B34974) lactone , an impurity in cefuroxime sodium, concluded that it did not exhibit mutagenic effects in a battery of tests, including the Ames test, chromosome aberration assay, and comet assay.[11]

While direct evidence is absent, it is a regulatory requirement to evaluate the safety of any impurity present in a drug product above certain thresholds. The potential for toxicity of β-lactam degradation products is a recognized concern in the pharmaceutical industry.[12][13][14]

Conclusion

This compound is a critical impurity of the antibiotic Cefmetazole, formed through intramolecular degradation. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This guide has provided a summary of the current knowledge on this compound, including its properties, synthesis, and analytical characterization. While there is a lack of direct data on its biological activity, the structural modification from the parent compound strongly suggests a loss of antibacterial efficacy. Further studies to fully characterize its toxicological profile are warranted to support comprehensive risk assessments in drug development.

References

- 1. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. This compound | 70993-70-3 - Coompo [coompo.com]

- 5. Antimicrobial activity of cefmetazole compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Activity of Cefmetazole and Flomoxef among Extended-Spectrum Beta-Lactamase producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of cefmetazole alone and in combination with fosfomycin against methicillin- and cephem-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of cefmetazole, cefotetan, amoxicillin-clavulanic acid, and other antimicrobial agents against anaerobic bacteria from endometrial cultures of women with pelvic infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Study on the genotoxicity of cefuroxime lactone--an impurity substance in antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Synthesis of Cefmetazole Lactone from Cefmetazole Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmetazole (B193816) lactone is a significant degradation product of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. Understanding its formation is crucial for the quality control and stability studies of Cefmetazole sodium, the active pharmaceutical ingredient. This technical guide provides an in-depth overview of the synthesis of Cefmetazole lactone from Cefmetazole sodium, focusing on the underlying chemical transformation, experimental protocols, and purification methods. The synthesis is achieved through the controlled degradation of Cefmetazole sodium, primarily driven by hydrolysis of the β-lactam ring followed by an intramolecular cyclization. This document outlines a detailed methodology for this synthesis, presents the available quantitative data, and proposes a plausible reaction mechanism.

Introduction

Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its stability is a critical factor in its formulation and therapeutic efficacy. One of the primary degradation pathways of Cefmetazole involves the formation of this compound, an inactive intramolecular cyclization product. The presence of this lactone is a key indicator of product degradation and is therefore a critical impurity to monitor. The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods for the quality control of Cefmetazole sodium.

The conversion of Cefmetazole sodium to this compound is fundamentally a degradation process that can be induced by heat and variations in pH.[1][2] The core of this transformation involves the hydrolysis of the strained β-lactam ring, a characteristic reaction of all penicillin and cephalosporin antibiotics. This initial ring-opening is followed by an intramolecular esterification, where the carboxylate group, formed from the hydrolysis of the β-lactam, attacks the hydroxymethyl group at the C-3 position of the dihydrothiazine ring, leading to the formation of a stable lactone ring.

Proposed Reaction Mechanism

The synthesis of this compound from Cefmetazole sodium proceeds through a two-step mechanism:

-

Hydrolysis of the β-Lactam Ring: The process is initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This step is often catalyzed by acidic or basic conditions and is accelerated by heat.[2][3][4][5] This leads to the opening of the four-membered ring, forming an unstable intermediate with a free carboxylic acid and an amino group.

-

Intramolecular Cyclization (Lactonization): Following the β-lactam ring opening, the newly formed carboxylate group acts as a nucleophile and attacks the electrophilic carbon of the side chain at the C-3 position of the dihydrothiazine ring. This intramolecular esterification results in the formation of a stable six-membered lactone ring, yielding this compound.

References

- 1. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefmetazole Lactone as a Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefmetazole (B193816) Lactone, a critical reference standard for the quality control and stability testing of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. This document outlines the synthesis, purification, characterization, and analytical applications of Cefmetazole Lactone, equipping researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.

Introduction to Cefmetazole and its Lactone Degradant

Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like many β-lactam antibiotics, Cefmetazole can degrade under various conditions, such as heat, acid, or base, to form related substances. One of the primary degradation products is this compound, an intramolecular ester formed from the hydrolysis of the β-lactam ring and subsequent cyclization. The presence and quantity of this compound in Cefmetazole drug substance and product are critical quality attributes that must be monitored to ensure safety and efficacy. Therefore, a well-characterized reference standard of this compound is essential for accurate analytical testing.

Physicochemical Properties

A summary of the known physicochemical properties of Cefmetazole and this compound is presented in Table 1. It is important to note that detailed experimental data for this compound, such as its melting point and specific solubility, are not widely available in the public domain and should be determined experimentally upon synthesis.

Table 1: Physicochemical Properties of Cefmetazole and this compound

| Property | Cefmetazole | This compound |

| CAS Number | 56796-20-4[1] | 70993-70-3[1] |

| Molecular Formula | C₁₅H₁₇N₇O₅S₃[1][2] | C₁₃H₁₃N₃O₅S₂[1] |

| Molecular Weight | 471.53 g/mol [1] | 355.39 g/mol [1] |

| Appearance | White to off-white crystalline powder | To be determined |

| Solubility | Sparingly soluble in water | To be determined |

| Melting Point | To be determined | To be determined |

Synthesis and Purification of this compound

This compound can be prepared with high purity through the controlled degradation of Cefmetazole Sodium.[3] The following protocol is based on a patented method and should be optimized for laboratory-scale synthesis.

Experimental Protocol: Synthesis via Forced Degradation

Objective: To synthesize this compound by heating a solution of Cefmetazole Sodium.

Materials:

-

Cefmetazole Sodium

-

Purified Water

-

Ethyl Acetate (B1210297)

-

Acetic Acid

-

5% Sodium Chloride solution

-

20% Ammonia (B1221849) solution

-

Anhydrous Sodium Sulfate

-

Activated Carbon

Procedure:

-

Dissolve Cefmetazole Sodium in purified water in a suitable reaction vessel.

-

Heat the solution at a temperature between 40-100°C for a period of 1-80 hours to induce degradation. The optimal time and temperature should be determined by monitoring the reaction progress using a suitable chromatographic method (e.g., HPLC).[3]

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate.

-

Adjust the pH of the combined organic extracts to 4-5 with acetic acid.[3]

-

Wash the organic phase with a 5% sodium chloride solution.

-

Adjust the pH of the organic phase to 6-7 with a 20% ammonia solution.[3]

-

Again, wash the organic phase with a 5% sodium chloride solution and then adjust the pH back to 4-5 with acetic acid.[3]

-

Dry the ethyl acetate phase over anhydrous sodium sulfate.

-

Add activated carbon to decolorize the solution and stir for 30 minutes.[3]

-

Filter the solution to remove the activated carbon and drying agent.

-

Evaporate the filtrate to dryness under reduced pressure to obtain crude this compound.[3]

-

Further purification can be achieved by recrystallization from a suitable solvent system or by preparative chromatography.

Spectroscopic Characterization

A comprehensive spectroscopic characterization is mandatory to confirm the identity and purity of the synthesized this compound reference standard. The following analyses should be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To elucidate the proton environment of the molecule.

-

¹³C NMR: To identify all carbon atoms in the structure.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

-

Tandem mass spectrometry (MS/MS) can provide fragmentation patterns useful for structural confirmation.

Infrared (IR) Spectroscopy

-

IR spectroscopy will identify characteristic functional groups present in the molecule, such as the lactone carbonyl, amide, and nitrile groups. A strong absorption band in the region of 1760-1800 cm⁻¹ is expected for the γ-lactone carbonyl group.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the fused ring system, the methoxy (B1213986) group, the cyanomethylthio side chain, and the amide proton. |

| ¹³C NMR | Resonances for the lactone carbonyl, amide carbonyl, nitrile carbon, and other carbons in the core structure and side chains. |

| MS | A molecular ion peak corresponding to the exact mass of C₁₃H₁₃N₃O₅S₂. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1780 (γ-lactone C=O stretch), ~1680 (amide C=O stretch). |

Analytical Methodology for Quantification

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound and for monitoring the degradation of Cefmetazole. The following method, adapted from the USP monograph for Cefmetazole, can serve as a starting point for development and validation.[4]

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the separation and quantification of Cefmetazole and this compound.

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A suitable starting point is a gradient elution with a mobile phase consisting of 1% formic acid in water and acetonitrile.[5]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., mobile phase) and make serial dilutions to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the Cefmetazole drug substance or product to be tested in the diluent.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution between Cefmetazole and this compound peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Chromatographic Data (Hypothetical)

| Compound | Retention Time (min) |

| Cefmetazole | To be determined |

| This compound | To be determined |

Visualizations

Degradation Pathway of Cefmetazole to this compound

Caption: Degradation pathway of Cefmetazole to this compound.

Experimental Workflow for this compound Reference Standard Preparation and Use

Caption: Workflow for the preparation and use of this compound as a reference standard.

Logical Relationship between Cefmetazole and this compound

Caption: Logical relationship between Cefmetazole and this compound.

Conclusion

This compound is a crucial reference standard for ensuring the quality and safety of Cefmetazole. This guide provides a framework for its synthesis, purification, characterization, and analytical application. By following the outlined protocols and validation procedures, researchers and drug development professionals can confidently prepare and utilize this compound as a reference standard in their analytical testing, contributing to the overall quality control of this important antibiotic. It is imperative that comprehensive spectroscopic data be generated for any newly synthesized batch of this compound to definitively confirm its structure and purity before its use as a reference standard.

References

In Vitro Stability of Cefmetazole and Lactone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of the second-generation cephalosporin (B10832234), Cefmetazole (B193816). The document delves into its degradation pathways, with a particular focus on the formation of its lactone derivative. Detailed experimental protocols for stability-indicating analyses are provided, alongside a summary of quantitative stability data under various conditions.

Introduction to Cefmetazole Stability

Cefmetazole, a cephamycin antibiotic, is recognized for its broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its stability in vitro is a critical factor influencing its storage, handling, and clinical efficacy. Cefmetazole sodium has been found to be unstable when exposed to heat, moisture, and light.[2] The degradation of Cefmetazole in solution is influenced by several factors, including pH, temperature, and the composition of the solution.[2] Understanding the kinetics and mechanisms of its degradation is paramount for the development of stable pharmaceutical formulations.

Degradation Pathways of Cefmetazole

The primary degradation pathway for many β-lactam antibiotics, including cephalosporins, involves the hydrolysis of the β-lactam ring.[3] In addition to this, for certain cephalosporins, intramolecular reactions can lead to the formation of various degradation products, including lactones.

Lactone Formation

The formation of a lactone derivative of Cefmetazole is a known degradation pathway, particularly under thermal stress. A high-purity form of Cefmetazole lactone can be prepared by heating Cefmetazole sodium, confirming its identity as a degradation product.[4] While the precise mechanism for Cefmetazole has not been extensively detailed in the available literature, a plausible pathway can be inferred from studies on other cephalosporins, such as cefdinir (B1668824) and cefixime.[5][6] The process likely involves an intramolecular nucleophilic attack of the carboxylate group at the C-4 position onto the β-lactam ring, leading to the formation of a stable five- or six-membered lactone ring.

The proposed degradation pathway of Cefmetazole to its lactone form is visualized in the following diagram:

Caption: Proposed degradation pathway of Cefmetazole.

Quantitative Stability Data

The stability of Cefmetazole sodium is significantly affected by environmental conditions. The degradation at varying temperatures and light exposure typically follows first-order kinetics.[2] The compound is relatively stable in a pH range of 5 to 9.[2] The following tables summarize the available quantitative data on the in vitro stability of Cefmetazole.

Table 1: pH-Dependent Stability of Cefmetazole

| pH Range | Stability Profile | Reference |

| 5 - 9 | Relatively Stable | [2] |

Table 2: Influence of Environmental Factors on Cefmetazole Stability

| Factor | Observation | Kinetic Model | Reference |

| Heat | Unstable | First-Order | [2] |

| Moisture | Unstable | Non-Linear | [2] |

| Light | Unstable | First-Order | [2] |

Experimental Protocols for Stability Assessment

A crucial aspect of studying drug stability is the use of a validated stability-indicating analytical method. For Cefmetazole, a High-Performance Liquid Chromatography (HPLC) method is the technique of choice.

Stability-Indicating HPLC Method

The following protocol outlines a general procedure for developing and performing a stability-indicating HPLC analysis for Cefmetazole. This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Objective: To separate and quantify Cefmetazole in the presence of its degradation products, including the lactone.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.[8]

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation. For example, a mixture of 0.1M sodium dihydrogen phosphate and methanol (B129727) (50:50 v/v) has been used for other cephalosporins.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Cefmetazole can be monitored at a suitable UV wavelength, which should be determined by examining its UV spectrum (e.g., 270 nm).[8]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).[8]

-

Injection Volume: 10-20 µL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] The following conditions are recommended for stressing Cefmetazole solutions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 80°C) for a specified duration. The solution should be neutralized before analysis.[7]

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 80°C) for a specified duration. The solution should be neutralized before analysis.[7]

-

Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the drug solution (e.g., at 80°C) or the solid drug (e.g., at 105°C) for a defined period.

-

Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) and/or visible light.

The experimental workflow for conducting a stability-indicating analysis is depicted below:

Caption: Workflow for stability-indicating HPLC analysis.

Conclusion

The in vitro stability of Cefmetazole is a multifaceted issue influenced by pH, temperature, light, and humidity. A key degradation pathway involves the formation of a lactone derivative, particularly under thermal stress. A robust, validated stability-indicating HPLC method is essential for accurately monitoring the stability of Cefmetazole and quantifying its degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to ensure the quality, safety, and efficacy of Cefmetazole-containing products.

References

- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bot Verification [rasayanjournal.co.in]

Physicochemical Characterization of Cefmetazole Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation under various conditions, leading to the formation of related substances that can impact its efficacy and safety. A primary degradation product is Cefmetazole Lactone, formed through the intramolecular cyclization of the Cefmetazole molecule following the hydrolytic opening of the β-lactam ring. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its preparation and analysis, and a mechanistic insight into its formation. This information is critical for impurity profiling, stability studies, and the development of robust analytical methods in the pharmaceutical industry.

Physicochemical Properties

This compound is a key impurity and degradation product of Cefmetazole. A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | Calculated |

| Molecular Weight | 355.39 g/mol | Calculated |

| Appearance | Off-White to Light Yellow Solid | Predicted |

| Melting Point | >81°C (decomposition) | Experimental Data |

| Solubility | Slightly soluble in DMSO and Methanol | Experimental Data |

| pKa (predicted) | 11.37 ± 0.20 | Prediction |

Degradation Pathway and Formation Mechanism

The formation of this compound from Cefmetazole is primarily initiated by the hydrolysis of the β-lactam ring, a characteristic degradation pathway for many β-lactam antibiotics. This is often catalyzed by acidic or basic conditions, as well as heat. Following the opening of the β-lactam ring, the resulting carboxylic acid and the hydroxyl group on the side chain undergo an intramolecular esterification to form a stable five-membered γ-lactone ring.

Caption: Degradation pathway of Cefmetazole to this compound.

The proposed mechanism for the acid-catalyzed formation of this compound involves the initial protonation of the β-lactam carbonyl oxygen, which facilitates nucleophilic attack by a water molecule. This leads to the opening of the strained β-lactam ring. The subsequent intramolecular cyclization is an acid-catalyzed esterification reaction.

Caption: Proposed mechanism of this compound formation.

Experimental Protocols

Preparation of this compound via Forced Degradation

This compound can be generated for use as a reference standard through forced degradation of Cefmetazole. The following protocols are based on general forced degradation guidelines and should be optimized for desired yield and purity.

1. Acidic Degradation:

-

Dissolve Cefmetazole sodium in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.

-

Heat the solution at 60°C for 4-8 hours, monitoring the degradation by HPLC.

-

Cool the solution and neutralize with 0.1 M sodium hydroxide (B78521).

-

Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

2. Basic Degradation:

-

Dissolve Cefmetazole sodium in 0.01 M sodium hydroxide to a concentration of 1 mg/mL.

-

Heat the solution at 40°C for 2-4 hours, monitoring the degradation by HPLC.

-

Cool the solution and neutralize with 0.01 M hydrochloric acid.

-

Follow the extraction and isolation procedure described for acidic degradation.

3. Thermal Degradation:

-

Store Cefmetazole sodium as a solid powder in an oven at 80°C for 24-48 hours.

-

Alternatively, prepare an aqueous solution of Cefmetazole sodium (1 mg/mL) and heat at 80°C for 8-12 hours.

-

Monitor the formation of this compound by HPLC.

4. Oxidative Degradation:

-

Dissolve Cefmetazole sodium in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Monitor the degradation by HPLC.

Caption: Experimental workflow for this compound preparation and analysis.

HPLC Method for Separation and Analysis

A stability-indicating HPLC method is crucial for the separation and quantification of Cefmetazole from its degradation products, including this compound. The following method is adapted from the United States Pharmacopeia (USP) monograph for Cefmetazole.[1]

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | L1 packing (C18), 4.6 mm x 25 cm, 5 µm |

| Mobile Phase | A mixture of monobasic ammonium (B1175870) phosphate (B84403) buffer, tetrabutylammonium (B224687) hydroxide, methanol, and tetrahydrofuran, adjusted to pH 4.5.[1] |

| Flow Rate | Approximately 2 mL/min |

| Detector | UV at 214 nm |

| Injection Volume | About 10 µL |

| Column Temperature | Ambient |

| System Suitability | Resolution between Cefmetazole and this compound is not less than 3.0.[1] |

Mobile Phase Preparation: Dissolve 5.75 g of monobasic ammonium phosphate in 700 mL of water. Add 3.2 mL of a 40% solution of tetrabutylammonium hydroxide, 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust the pH to 4.5 ± 0.1 with phosphoric acid. Filter through a 0.5 µm or finer porosity filter and degas.[1]

Resolution Solution: To demonstrate the separation of Cefmetazole and this compound, a resolution solution can be prepared by heating a solution of USP Cefmetazole Reference Standard in 0.01 N sodium hydroxide (approximately 1 mg/mL) at 95°C for 10 minutes to generate the lactone in situ.[1]

Spectral Characterization

Due to the limited availability of published spectral data for isolated this compound, the following sections provide predicted and expected spectral characteristics based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.4 - 3.6 | s |

| N-Methyl (tetrazole) | 3.9 - 4.1 | s |

| Thioacetyl (-S-CH₂-CN) | 3.7 - 3.9 | s |

| Methylene (cephem ring) | 3.2 - 3.8 | m |

| Methine (cephem ring) | 4.8 - 5.2 | d |

| Methine (cephem ring) | 5.5 - 5.9 | d |

| Methylene (lactone ring) | 4.0 - 4.5 | m |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methoxy (-OCH₃) | 50 - 55 |

| N-Methyl (tetrazole) | 35 - 40 |

| Thioacetyl (-S-CH₂-CN) | 25 - 30 |

| Cyanide (-CN) | 115 - 120 |

| Methylene (cephem ring) | 25 - 35 |

| Methine (cephem ring) | 55 - 65 |

| Quaternary (cephem ring) | 85 - 95 |

| Carbonyl (amide) | 165 - 175 |

| Carbonyl (lactone) | 170 - 180 |

| Carbons (tetrazole ring) | 140 - 160 |

| Carbons (cephem double bond) | 120 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the β-lactam and the newly formed γ-lactone rings.

Table 5: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2250 | C≡N Stretch | Nitrile |

| ~1770 | C=O Stretch | β-Lactam |

| ~1750 | C=O Stretch | γ-Lactone |

| ~1680 | C=O Stretch | Amide I |

| ~1540 | N-H Bend | Amide II |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavages of the side chains and the bicyclic ring system.

Table 6: Proposed Mass Spectrometry Fragmentation of this compound

| m/z (Proposed) | Fragment |

| 356.03 | [M+H]⁺ |

| 299.04 | [M+H - CH₂CN - CO]⁺ |

| 257.03 | [M+H - S-CH₂-CN - CO]⁺ |

| 155.01 | [1-methyl-5-mercaptotetrazole side chain]⁺ |

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a critical degradation product of Cefmetazole. The detailed experimental protocols for its preparation via forced degradation and its analysis by a stability-indicating HPLC method offer practical guidance for researchers and quality control professionals. While specific experimental spectral data for the isolated lactone remains to be fully published, the predicted and expected spectral characteristics provided herein serve as a valuable reference for its identification and characterization. A thorough understanding of this compound is essential for ensuring the quality, safety, and stability of Cefmetazole drug substances and products.

References

Cefmetazole Lactone Impurity Profile: A Technical Guide for Pharmaceutical Scientists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic, is a vital therapeutic agent against a broad spectrum of bacterial infections. As with all pharmaceuticals, ensuring the purity and safety of Cefmetazole is paramount. This technical guide provides an in-depth analysis of a critical degradation impurity, Cefmetazole Lactone. The formation of this lactone is indicative of the degradation of the Cefmetazole molecule, potentially impacting its efficacy and safety.

This document outlines the chemical characteristics of Cefmetazole and its lactone impurity, delves into the formation pathways, provides detailed experimental protocols for its identification and quantification, and discusses the regulatory landscape concerning its control in pharmaceutical formulations.

Chemical Profiles of Cefmetazole and this compound

A clear understanding of the chemical structures of Cefmetazole and its lactone impurity is fundamental for their analytical characterization.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Cefmetazole | [Insert Chemical Structure of Cefmetazole] | C₁₅H₁₇N₇O₅S₃ | 471.53 | 56796-20-4 |

| This compound | [Insert Chemical Structure of this compound] | C₁₃H₁₃N₃O₅S₂ | 355.39 | 70993-70-3 |

Formation Pathway of this compound

This compound is primarily formed through the degradation of Cefmetazole, particularly under thermal stress. The mechanism involves an intramolecular cyclization reaction. The hydroxyl group on the side chain of the Cefmetazole molecule attacks the ester carbonyl group, leading to the formation of a stable five-membered lactone ring and the concurrent cleavage of a portion of the side chain.

Caption: Formation pathway of this compound from Cefmetazole.

Regulatory Landscape and Acceptance Criteria

While a specific limit for this compound is not explicitly stated in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), its control is mandated under the general guidelines for impurities in new drug substances (ICH Q3A/B). The acceptable limit for a known impurity like this compound is determined based on the maximum daily dose (MDD) of the drug and the corresponding reporting, identification, and qualification thresholds defined by the International Council for Harmonisation (ICH).

The typical maximum daily dose of Cefmetazole is up to 2 grams. Based on the ICH Q3A/B guidelines, the following thresholds can be calculated:

| Threshold | Limit for MDD ≤ 2 g/day | Calculated Limit for this compound (as a percentage of Cefmetazole) |

| Reporting Threshold | 0.05% | 0.05% |

| Identification Threshold | 0.10% | 0.10% |

| Qualification Threshold | 0.15% | 0.15% |

Therefore, a justified acceptance criterion for this compound in Cefmetazole drug substance would be not more than 0.15%. However, specific limits should be established based on batch analysis data, stability studies, and toxicological assessments if necessary.

Experimental Protocols

Forced Degradation Study for the Generation of this compound

This protocol is designed to intentionally degrade Cefmetazole to generate the lactone impurity for analytical method development and validation.

Objective: To generate this compound through thermal degradation of Cefmetazole sodium.

Materials:

-

Cefmetazole sodium reference standard

-

Purified water

-

Heating apparatus (e.g., oven or heating mantle)

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh a suitable amount of Cefmetazole sodium and dissolve it in purified water in a volumetric flask to a known concentration.

-

Transfer the solution to a suitable container that can be securely sealed.

-

Heat the solution at a controlled temperature between 60°C and 80°C.

-

Monitor the degradation process over time by withdrawing samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Cool the samples to room temperature before analysis.

-

Analyze the stressed samples using the HPLC method described below to determine the extent of lactone formation.

Analytical Method for the Quantification of this compound (HPLC-UV)

This method is based on the principles outlined in the USP monograph for Cefmetazole and is suitable for the separation and quantification of Cefmetazole and its lactone impurity.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: UV detection at a wavelength where both Cefmetazole and this compound exhibit significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

System Suitability:

-

Resolution: The resolution between the Cefmetazole and this compound peaks should be not less than 2.0.

-

Tailing Factor: The tailing factor for the Cefmetazole peak should be between 0.8 and 1.5.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of Cefmetazole reference standard of a known concentration in the mobile phase.

-

Sample Solution Preparation: Dissolve an accurately weighed amount of the Cefmetazole sample in the mobile phase to obtain a solution of a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the percentage of this compound in the sample using the peak areas obtained from the chromatograms and the known concentration of the standard solution.

Potential Toxicological Effects of Cefmetazole Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmetazole (B193816), a second-generation cephalosporin (B10832234), is known for its broad-spectrum antibacterial activity. As with all β-lactam antibiotics, cefmetazole is susceptible to degradation, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of various degradation products, including the inactive Cefmetazole Lactone. While the parent drug's toxicology is well-documented, the specific toxicological profile of this compound is less understood. This technical guide provides an in-depth analysis of the potential toxicological effects of this compound, drawing from the known effects of the parent compound and the general toxicological profiles of cephalosporin degradation products. It details potential mechanisms of toxicity, outlines experimental protocols for toxicological assessment, and presents data in a clear, structured format to aid researchers in drug development and safety assessment.

Introduction

Cefmetazole is a cephamycin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its structure, like all cephalosporins, contains a β-lactam ring essential for its antibacterial activity. However, this ring is prone to hydrolysis, a process that can be catalyzed by acidic or basic conditions, or by β-lactamase enzymes produced by resistant bacteria. The opening of the β-lactam ring results in the formation of inactive degradation products. One of the primary degradation products is expected to be this compound, formed through an intramolecular rearrangement following the cleavage of the β-lactam bond.

Understanding the toxicological properties of such degradation products is crucial for ensuring the safety and quality of pharmaceutical formulations. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the assessment and control of impurities, including degradation products, in drug substances and products. This guide focuses on the potential toxicological effects of this compound, providing a comprehensive resource for its evaluation.

Cefmetazole: A Summary of Known Toxicological Effects

The toxicological profile of the parent drug, Cefmetazole, provides a critical foundation for assessing the potential risks associated with its degradation products. The most significant adverse effects are linked to its N-methylthiotetrazole (NMTT) side chain.

Quantitative Data on Cefmetazole Adverse Effects

| Adverse Effect Category | Specific Effect | Reported Incidence/Details |

| Hematological | Hypoprothrombinemia (impaired blood clotting) | Associated with the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation of clotting factors.[1][2][3][4] |

| Bleeding | A potential consequence of hypoprothrombinemia.[1] | |

| Blood Dyscrasias | Includes rare reports of hemolytic anemia, leukopenia, neutropenia, agranulocytosis, thrombocytopenia, eosinophilia, and lymphocytosis. | |

| Gastrointestinal | Clostridioides difficile-associated diarrhea (CDAD) | A known risk with many broad-spectrum antibiotics. |

| Diarrhea, Nausea, Vomiting, Cramps | Common gastrointestinal side effects. | |

| Neurological | Seizures | Can occur at high doses, particularly in patients with renal impairment. |

| Hypersensitivity | Allergic Reactions | Rashes, urticaria.[5] |

| Anaphylaxis | A rare but severe allergic reaction. | |

| Serum Sickness | A delayed hypersensitivity reaction. | |

| Local Reactions | Phlebitis | Inflammation at the intravenous injection site. |

| Drug Interactions | Disulfiram-like Reaction with Alcohol | The NMTT side chain inhibits aldehyde dehydrogenase, leading to acetaldehyde (B116499) accumulation.[6][7][[“]][9][10] |

| Potentiation of Anticoagulants | Increased risk of bleeding when co-administered with anticoagulants. | |

| Decreased Renal Excretion with Probenecid | Probenecid can increase the plasma concentration of cefmetazole. |

This compound: Profile and Potential Toxicology

Formation of this compound

The hydrolysis of the β-lactam ring in cefmetazole is the initial step in its degradation. This is followed by an intramolecular cyclization, leading to the formation of a stable lactone ring. This process renders the molecule antibiotically inactive.

Inferred Toxicological Profile of this compound

-

Retention of the N-methylthiotetrazole (NMTT) Side Chain: The degradation to the lactone is not expected to alter the NMTT side chain. Therefore, this compound is likely to exhibit the same toxicities associated with this functional group, namely:

-

Reduced Allergenicity: The β-lactam ring is a key determinant of penicillin and cephalosporin allergenicity. Its opening to form the lactone may reduce the potential for hypersensitivity reactions, although this would require experimental confirmation.

-

General Cytotoxicity: The overall cytotoxicity of the molecule may be altered. It is essential to evaluate this through in vitro assays.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a series of standardized in vitro and in vivo tests are required.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, Vero for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity Study: OECD Guideline 420

The OECD Guideline for the Testing of Chemicals, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure is used to assess the acute toxic effects of a substance after a single oral administration.[14][15][16][17]

Principle: The test involves administering the substance at one of a series of fixed dose levels to a group of animals (typically rats) of a single sex. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death as the primary endpoint.

Methodology:

-

Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (usually females). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

-

Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

-

Dosing: Administer this compound as a single oral dose by gavage. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.

-

Observation: Observe the animals for signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-